Resedine

Übersicht

Beschreibung

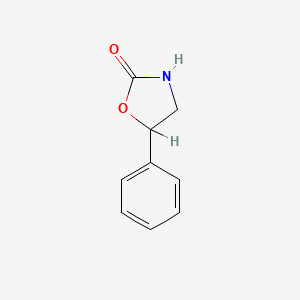

5-Phenyl-2-oxazolidinone is a natural product found in Reseda luteola with data available.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Scaffolding

“5-Phenyl-2-oxazolidinone” dient als vielseitiges Gerüst in der pharmazeutischen Chemie aufgrund seiner fünfgliedrigen heterocyclischen Ringstruktur. Es ist besonders wichtig in der Arzneimittelforschung, wobei der Oxazolidinonring als Pharmakophor-Gruppe verwendet wird, die zur biologischen Aktivität des Arzneimittels beiträgt .

Antibakterielle Mittel

Oxazolidinone, einschließlich “5-Phenyl-2-oxazolidinone,” wurden zur Entwicklung einer neuen Klasse von Antibiotika verwendet. Diese Verbindungen weisen einzigartige Wirkmechanismen auf und erwiesen sich als wirksam gegen verschiedene Bakterienstämme, was einen bedeutenden Fortschritt bei synthetischen Antibiotika darstellt .

Asymmetrische Synthese

“5-Phenyl-2-oxazolidinone” wird als chirales Hilfsmittel in der asymmetrischen Synthese eingesetzt. Es hilft, Diastereoselektivität während chemischer Reaktionen zu erreichen, was für die Herstellung enantiomerenreiner Verbindungen wichtig ist, die in Arzneimitteln verwendet werden .

Synthese von chiralen Sulfoxiden

Diese Verbindung kann verwendet werden, um N-Sulfinyloxazolidinon-Reagenzien herzustellen, die für die Synthese von chiralen Sulfoxiden von entscheidender Bedeutung sind. Diese Sulfoxide sind in verschiedenen chemischen Prozessen und pharmazeutischen Anwendungen wichtig .

5. Herstellung von Sulfinatestern und Sulfonamiden Das N-Sulfinyloxazolidinon-Reagenz, das von “5-Phenyl-2-oxazolidinone” abgeleitet ist, reagiert auch mit Nukleophilen, um Sulfinatester und Sulfonamide zu produzieren. Diese Verbindungen haben vielfältige Anwendungen, die von der chemischen Synthese bis hin zu therapeutischen Wirkstoffen reichen .

Diastereoselektive Michael-Additionen

In der organischen Synthese wird “5-Phenyl-2-oxazolidinone” als chirales Hilfsmittel für diastereoselektive Michael-Additionen verwendet. Diese Anwendung ist entscheidend für den Aufbau komplexer Molekülarchitekturen mit hoher Stereokontrolle .

Wirkmechanismus

Target of Action

Resedine, also known as 5-Phenyloxazolidin-2-one or 5-Phenyl-2-oxazolidinone, is a member of the oxazolidinone class of compounds . Oxazolidinones are known to target the bacterial ribosome, specifically the 50S subunit . This interaction inhibits the formation of a functional 70S initiation complex, which is crucial for protein synthesis in bacteria .

Mode of Action

This compound acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This binding prevents the formation of the 70S initiation complex, thereby inhibiting protein synthesis . The inhibition of protein synthesis leads to the cessation of bacterial growth, making this compound an effective antibacterial agent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, this compound disrupts the translation process, preventing the synthesis of essential proteins required for bacterial growth and survival .

Pharmacokinetics

Oxazolidinones, in general, are known for their excellent bioavailability and good tissue and organ penetration . They are also known for their favorable pharmacokinetic profile, which contributes to their effectiveness as antimicrobial agents .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing protein synthesis, this compound disrupts essential biological processes within the bacteria, leading to their inability to grow and reproduce . This makes this compound an effective agent against a wide range of multidrug-resistant Gram-positive pathogens .

Biochemische Analyse

Biochemical Properties

5-Phenyl-2-oxazolidinone plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial protein synthesis. It interacts with the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex required for bacterial protein translation . This interaction inhibits the biosynthesis of bacterial proteins, making 5-Phenyl-2-oxazolidinone effective against a wide range of multidrug-resistant Gram-positive bacteria . The compound’s ability to bind to the ribosomal subunit is facilitated by its unique chemical structure, which allows for specific interactions with ribosomal RNA and proteins.

Cellular Effects

The effects of 5-Phenyl-2-oxazolidinone on various types of cells and cellular processes are profound. In bacterial cells, the compound disrupts protein synthesis, leading to inhibited growth and eventual cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, as the bacteria are unable to produce essential proteins required for these processes . In mammalian cells, 5-Phenyl-2-oxazolidinone has been observed to cause reversible myelosuppression, affecting the production of blood cells . This effect is particularly noted in patients undergoing long-term treatment with oxazolidinone antibiotics.

Molecular Mechanism

At the molecular level, 5-Phenyl-2-oxazolidinone exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit . This binding inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein synthesis . The compound’s interaction with the ribosome is highly specific, involving hydrogen bonding and hydrophobic interactions with key nucleotides and amino acids within the ribosomal RNA and proteins . Additionally, 5-Phenyl-2-oxazolidinone has been shown to inhibit the production of bacterial toxins and reduce sporulation in certain bacterial species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenyl-2-oxazolidinone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and heat . In in vitro studies, the antibacterial activity of 5-Phenyl-2-oxazolidinone remains consistent over short-term experiments, but long-term exposure can lead to the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of 5-Phenyl-2-oxazolidinone vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, 5-Phenyl-2-oxazolidinone can cause toxic effects, including myelosuppression and hepatotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of careful dosage optimization in clinical applications.

Metabolic Pathways

5-Phenyl-2-oxazolidinone is metabolized through several pathways, involving enzymes such as flavin-containing monooxygenase and aldehyde dehydrogenase . The primary metabolic pathway involves the oxidative ring-opening of the oxazolidinone ring, leading to the formation of various metabolites . These metabolites are further processed through reduction and oxidation reactions, ultimately resulting in their excretion . The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying biological activities .

Transport and Distribution

Within cells and tissues, 5-Phenyl-2-oxazolidinone is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . In bacterial cells, 5-Phenyl-2-oxazolidinone primarily accumulates in the cytoplasm, where it exerts its inhibitory effects on protein synthesis . In mammalian cells, the compound’s distribution is more widespread, with significant accumulation in the bone marrow and liver .

Subcellular Localization

The subcellular localization of 5-Phenyl-2-oxazolidinone is critical for its activity and function. In bacterial cells, the compound localizes to the ribosomes, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is facilitated by the compound’s ability to cross the bacterial cell membrane and interact with ribosomal RNA and proteins . In mammalian cells, 5-Phenyl-2-oxazolidinone can localize to the mitochondria, where it may affect mitochondrial protein synthesis and function . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments .

Eigenschaften

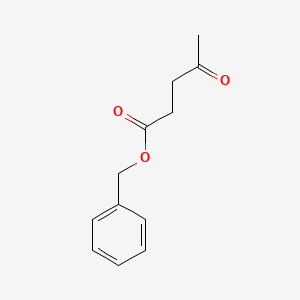

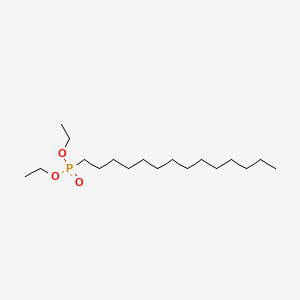

IUPAC Name |

5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARILQDNHZGKJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998215 | |

| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-77-8 | |

| Record name | Resedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)

amine](/img/structure/B1596541.png)

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)